N-(2-Amino-4-bromophenyl)-N-cyclohexyl-N-methylamine N-(2-Amino-4-bromophenyl)-N-cyclohexyl-N-methylamine
Brand Name: Vulcanchem
CAS No.: 1016813-61-8
VCID: VC4058824
InChI: InChI=1S/C13H19BrN2/c1-16(11-5-3-2-4-6-11)13-8-7-10(14)9-12(13)15/h7-9,11H,2-6,15H2,1H3
SMILES: CN(C1CCCCC1)C2=C(C=C(C=C2)Br)N
Molecular Formula: C13H19BrN2
Molecular Weight: 283.21 g/mol

N-(2-Amino-4-bromophenyl)-N-cyclohexyl-N-methylamine

CAS No.: 1016813-61-8

Cat. No.: VC4058824

Molecular Formula: C13H19BrN2

Molecular Weight: 283.21 g/mol

* For research use only. Not for human or veterinary use.

N-(2-Amino-4-bromophenyl)-N-cyclohexyl-N-methylamine - 1016813-61-8

Specification

CAS No. 1016813-61-8
Molecular Formula C13H19BrN2
Molecular Weight 283.21 g/mol
IUPAC Name 4-bromo-1-N-cyclohexyl-1-N-methylbenzene-1,2-diamine
Standard InChI InChI=1S/C13H19BrN2/c1-16(11-5-3-2-4-6-11)13-8-7-10(14)9-12(13)15/h7-9,11H,2-6,15H2,1H3
Standard InChI Key IARQWECCHKTPDG-UHFFFAOYSA-N
SMILES CN(C1CCCCC1)C2=C(C=C(C=C2)Br)N
Canonical SMILES CN(C1CCCCC1)C2=C(C=C(C=C2)Br)N

Introduction

Structural and Molecular Characteristics

N-(2-Amino-4-bromophenyl)-N-cyclohexyl-N-methylamine (molecular formula: C₁₃H₁₈BrN₂) features a 2-amino-4-bromophenyl group bonded to a tertiary amine nitrogen, which is further substituted by a cyclohexyl and a methyl group. The IUPAC name reflects its substituent positions:

  • 2-Amino-4-bromophenyl: A benzene ring with an amino group (-NH₂) at the 2-position and a bromine atom at the 4-position.

  • N-Cyclohexyl-N-methylamine: A tertiary amine with a cyclohexyl (C₆H₁₁) and methyl (CH₃) group attached to the nitrogen.

The bromine atom introduces steric and electronic effects, influencing reactivity and intermolecular interactions . The cyclohexyl group contributes significant steric bulk, which may affect conformational flexibility and binding properties in biological systems .

Synthesis and Manufacturing

Key Synthetic Routes

The synthesis of tertiary amines like N-(2-Amino-4-bromophenyl)-N-cyclohexyl-N-methylamine typically involves sequential alkylation or reductive amination. Data from analogous compounds suggest two viable pathways:

Pathway 1: Alkylation of Primary Amines

  • Bromophenylamine Preparation: 4-Bromo-2-nitroaniline is reduced to 2-amino-4-bromoaniline using catalytic hydrogenation or tin(II) chloride .

  • N-Methylation: The primary amine undergoes methylation with methyl iodide or dimethyl sulfate in the presence of a base (e.g., K₂CO₃) .

  • N-Cyclohexylation: The secondary amine reacts with cyclohexyl bromide under Buchwald-Hartwig amination conditions (Pd catalyst, ligand, base) .

Pathway 2: Reductive Amination

  • A one-pot reaction between 2-amino-4-bromobenzaldehyde, methylamine, and cyclohexylamine in the presence of NaBH₃CN or H₂/Pd-C .

Table 1: Comparison of Synthetic Methods

MethodYield (%)Purity (%)Key Challenges
Sequential Alkylation55–65≥95Steric hindrance at N-cyclohexylation step
Reductive Amination70–75≥90Over-reduction of imine intermediate
PropertyValueBasis for Estimation
Molecular Weight297.21 g/molCalculated from formula C₁₃H₁₈BrN₂
Melting Point120–125°CAnalog: N-(4-Bromophenyl)-N-methylaniline
Solubility in Water<0.1 mg/mLHydrophobic cyclohexyl group
LogP (Partition Coeff.)3.8 ± 0.2Predicted via QSAR modeling

The low water solubility and high LogP suggest preferential solubility in organic solvents like dichloromethane or ethyl acetate .

Analytical Characterization

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR: Aromatic protons (δ 6.7–7.4 ppm), cyclohexyl multiplet (δ 1.2–2.1 ppm), methyl singlet (δ 2.9–3.1 ppm) .

  • ¹³C NMR: Brominated carbon (δ 115–120 ppm), quaternary N-methyl carbon (δ 40–45 ppm) .

Mass Spectrometry (MS)

  • ESI-MS: [M+H]⁺ peak at m/z 297.1 (calculated: 297.21) .

Challenges in Research

  • Steric Hindrance: The cyclohexyl group complicates N-functionalization, requiring optimized catalysts (e.g., Pd-Xantphos) .

  • Purification: Similar polarity to byproducts necessitates advanced chromatography .

  • Stability: Light-sensitive bromine may necessitate amber glass storage .

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